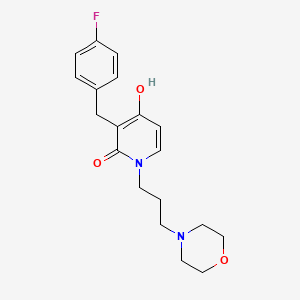
3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone
Übersicht
Beschreibung
3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone , often referred to as FMP , is a synthetic compound with a complex structure. It combines a pyridinone core with a fluorobenzyl group and a morpholinopropyl side chain. The presence of the hydroxy group suggests potential interactions with biological systems.
Synthesis Analysis
The synthesis of FMP involves several steps, including the introduction of the fluorobenzyl and morpholinopropyl moieties onto the pyridinone scaffold. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, FMP’s synthesis may involve protecting groups, cyclization reactions, and purification techniques.
Molecular Structure Analysis
The molecular formula of FMP is C₁₈H₂₀FN₃O₃ . Its 3D structure reveals the spatial arrangement of atoms, highlighting the relative positions of the fluorobenzyl, hydroxy, and morpholinopropyl groups. Computational methods, such as density functional theory (DFT), can provide insights into its electronic properties and stability.
Chemical Reactions Analysis
FMP’s chemical behavior is crucial for understanding its reactivity and potential applications. Researchers have investigated its reactions with various nucleophiles, electrophiles, and oxidizing agents. These studies shed light on its functional groups’ susceptibility to modification and its compatibility with other compounds.
Physical And Chemical Properties Analysis
- Melting Point : FMP typically melts at a specific temperature range.
- Solubility : Its solubility in various solvents impacts its formulation and delivery.
- Stability : Assessing its stability under different conditions (e.g., pH, temperature) is crucial.
- Spectroscopic Data : UV-Vis, IR, and NMR spectra provide valuable information.
Safety And Hazards
- Toxicity : Evaluate FMP’s toxicity profile through in vitro and in vivo studies.
- Environmental Impact : Assess its persistence and potential harm to ecosystems.
- Handling Precautions : Researchers must follow safety protocols during synthesis and handling.
Zukünftige Richtungen
- Biological Activity : Investigate FMP’s effects on specific disease targets (e.g., cancer, inflammation).
- Drug Development : Optimize FMP derivatives for pharmacological applications.
- Structural Modifications : Explore analogs with altered substituents for improved properties.
- Clinical Trials : If promising, move toward preclinical and clinical studies.
: Source
: Source
: Source
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3/c20-16-4-2-15(3-5-16)14-17-18(23)6-9-22(19(17)24)8-1-7-21-10-12-25-13-11-21/h2-6,9,23H,1,7-8,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDUGJVXASROBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



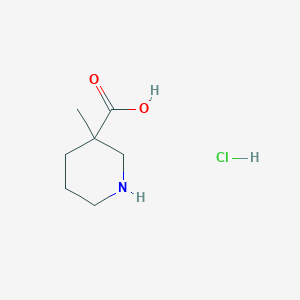
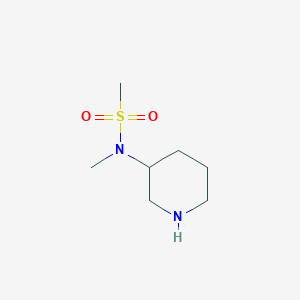
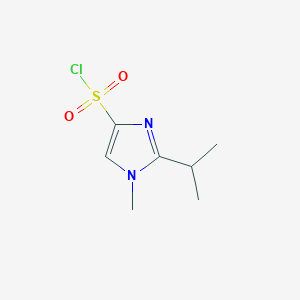
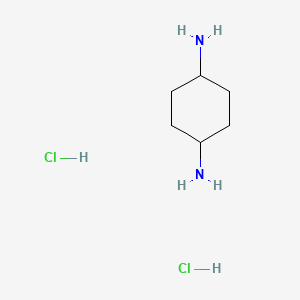
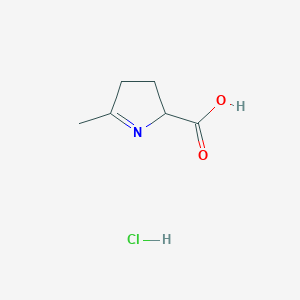
![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B1395470.png)
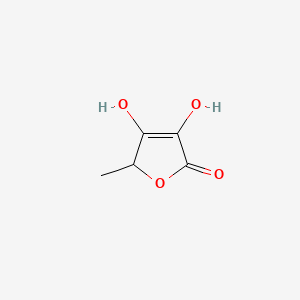
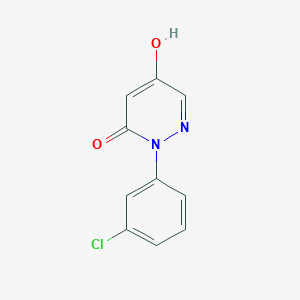
![4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B1395474.png)
![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B1395477.png)
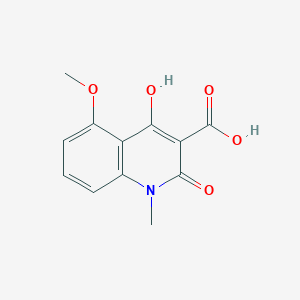
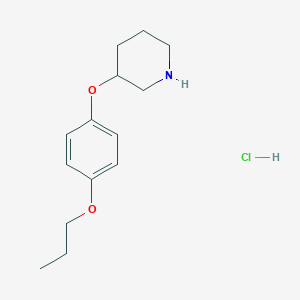
![3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1395484.png)
![3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395487.png)